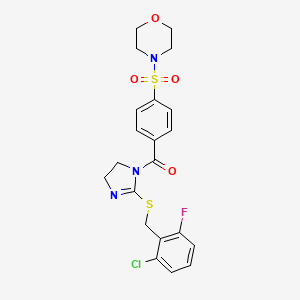

![molecular formula C7H11NO B2851795 3-Azabicyclo[3.2.1]octan-2-one CAS No. 16994-00-6](/img/structure/B2851795.png)

3-Azabicyclo[3.2.1]octan-2-one

Overview

Description

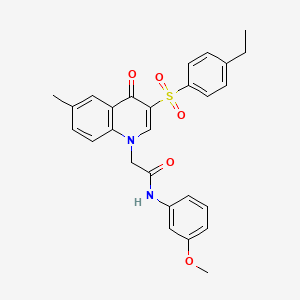

3-Azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocycle . It has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

3-Azabicyclo[3.2.1]octan-2-one has a molecular weight of 125.17 . It is a solid at room temperature and should be stored sealed in dry conditions between 2-8°C . Its InChI code is 1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9) .Scientific Research Applications

- The 2-Azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .

- This core has been applied as a key synthetic intermediate in several total syntheses .

- The unique structure of this compound can make it a challenging scaffold to acquire .

- The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .

- These alkaloids display a wide array of interesting biological activities .

- Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

Synthesis of Tropane Alkaloids

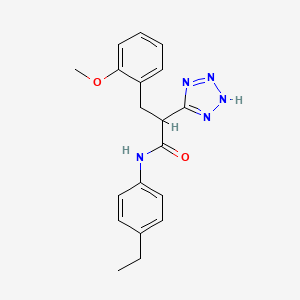

- Synthetic compounds containing the 2-Azabicyclo[3.2.1]octane scaffold have shown diverse biological activities .

- Ong and Anderson were pioneers in showcasing its medicinal potential as efficient analgesic agents .

- The 2-Azabicyclo[3.2.1]octane scaffold is being used in the valorization of biomass derived compounds through photochemical transformations .

- The 2-Azabicyclo[3.2.1]octane scaffold is also being used in palladium-catalyzed reactions of aziridines .

Medicinal Potential as Efficient Analgesic Agents

Valorization of Biomass Derived Compounds

Palladium-Catalyzed Reactions of Aziridines

Photochemistry and Photocatalysis

- The 2-Azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

- Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

- The 2-Azabicyclo[3.2.1]octane scaffold is found in the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine .

- This has led to increased interest in the potential applications of this compound in the field of herbal medicine .

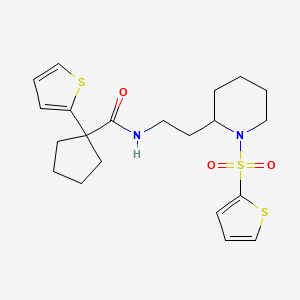

- The 2-Azabicyclo[3.2.1]octane scaffold is being used in the development of new synthetic methodologies .

- This includes research in flow chemistry, biomass valorization, synthesis of bioactive molecules, and total synthesis .

- The 2-Azabicyclo[3.2.1]octane scaffold is being used in research on flow chemistry .

- This involves the use of continuous flow processes for the synthesis of chemical compounds .

- The 2-Azabicyclo[3.2.1]octane scaffold is being used in the valorization of biomass derived compounds .

- This involves the conversion of biomass into value-added chemicals .

Synthesis of Cytisine-Like Alkaloids

Research in Traditional Chinese Herbal Medicine

Development of New Synthetic Methodologies

Flow Chemistry

Biomass Valorization

Synthesis of Bioactive Molecules

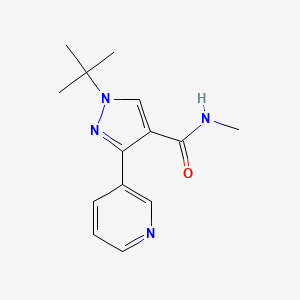

Safety And Hazards

3-Azabicyclo[3.2.1]octan-2-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The 2-Azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . Its unique structure makes it a challenging scaffold to acquire, and this has sparked interest in the scientific community . Future research is likely to focus on developing new synthetic methodologies to access this bicyclic architecture .

properties

IUPAC Name |

3-azabicyclo[3.2.1]octan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJCSXWSAGILRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.1]octan-2-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

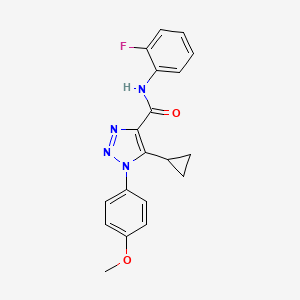

![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)

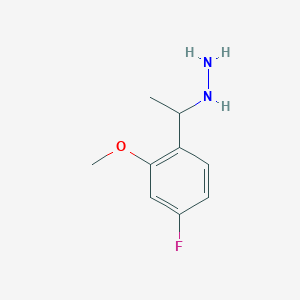

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)

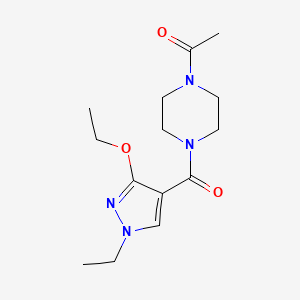

![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)

![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)